molecular formula C30H32N2O2 B10878149 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(naphthalen-1-ylmethyl)piperazine

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(naphthalen-1-ylmethyl)piperazine

Cat. No.: B10878149
M. Wt: 452.6 g/mol
InChI Key: KYIAMTSGWJVKQC-UHFFFAOYSA-N
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Description

1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(1-NAPHTHYLMETHYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyloxy group, a methoxy group, and a naphthylmethyl group attached to a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(1-NAPHTHYLMETHYL)PIPERAZINE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the benzyloxy intermediate: This step involves the reaction of benzyl alcohol with a suitable reagent to form the benzyloxy group.

    Introduction of the methoxy group: The methoxy group is introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

    Attachment of the naphthylmethyl group: This step involves the reaction of naphthylmethyl chloride with the intermediate compound to form the final product.

    Cyclization to form the piperazine ring: The final step involves the cyclization of the intermediate compound to form the piperazine ring.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(1-NAPHTHYLMETHYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(1-NAPHTHYLMETHYL)PIPERAZINE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to receptor binding and signal transduction pathways.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(1-NAPHTHYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(1-NAPHTHYLMETHYL)PIPERAZINE can be compared with other similar compounds, such as:

    1-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINE: This compound lacks the naphthylmethyl group, which may result in different chemical and biological properties.

    1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(4-BROMOBENZYL)PIPERAZINE: The presence of a bromobenzyl group instead of a naphthylmethyl group can lead to different reactivity and applications.

    1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINE: The additional methoxy groups can influence the compound’s solubility and interaction with biological targets.

The uniqueness of 1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(1-NAPHTHYLMETHYL)PIPERAZINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H32N2O2

Molecular Weight

452.6 g/mol

IUPAC Name

1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

InChI

InChI=1S/C30H32N2O2/c1-33-29-15-14-25(20-30(29)34-23-24-8-3-2-4-9-24)21-31-16-18-32(19-17-31)22-27-12-7-11-26-10-5-6-13-28(26)27/h2-15,20H,16-19,21-23H2,1H3

InChI Key

KYIAMTSGWJVKQC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OCC5=CC=CC=C5

Origin of Product

United States

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